

"Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

CAS number 16205-44-0"

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Compound of Interest

Compound Name: *Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate*

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Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Guide

CAS Number: 16205-44-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, with the CAS number 16205-44-0, is a heterocyclic organic compound featuring a fused pyrazolo[1,5-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate**, with a particular focus on its role as a key intermediate in the development of novel therapeutics, including antitubercular agents and kinase inhibitors. Detailed experimental protocols, data summaries, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a stable organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .^[1] Its structural and physical

properties are summarized in the table below.

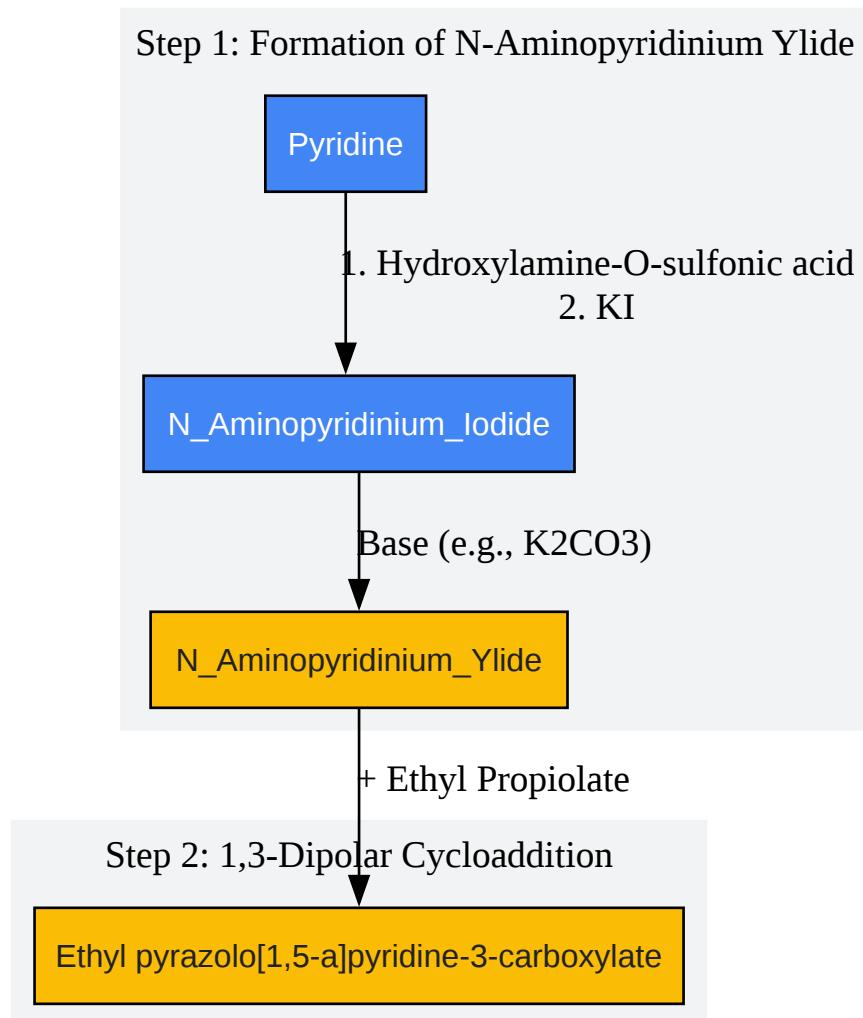
Property	Value	Reference
CAS Number	16205-44-0	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1]
Appearance	Off-white to yellow crystalline powder	
Melting Point	78-82 °C	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	
InChI Key	IDHMFSBXNNIWCT-UHFFFAOYSA-N	

Synthesis

The primary and most efficient method for the synthesis of **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate** is through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[\[2\]](#)[\[3\]](#) This reaction involves the formation of an N-aminopyridinium ylide, which then reacts with an alkyne, in this case, ethyl propiolate.

General Synthetic Scheme

The overall synthetic workflow can be visualized as a two-step process: the formation of the N-aminopyridinium intermediate, followed by the cycloaddition to yield the final product.



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Figure 1: General workflow for the synthesis of **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate**.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general methods described in the literature for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[2]

Step 1: Synthesis of 1-Aminopyridinium Iodide

- To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0 °C.

- Stir the reaction mixture at room temperature for several hours.
- After the reaction is complete, add a saturated aqueous solution of potassium iodide (KI) to precipitate the 1-aminopyridinium iodide.
- Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate**

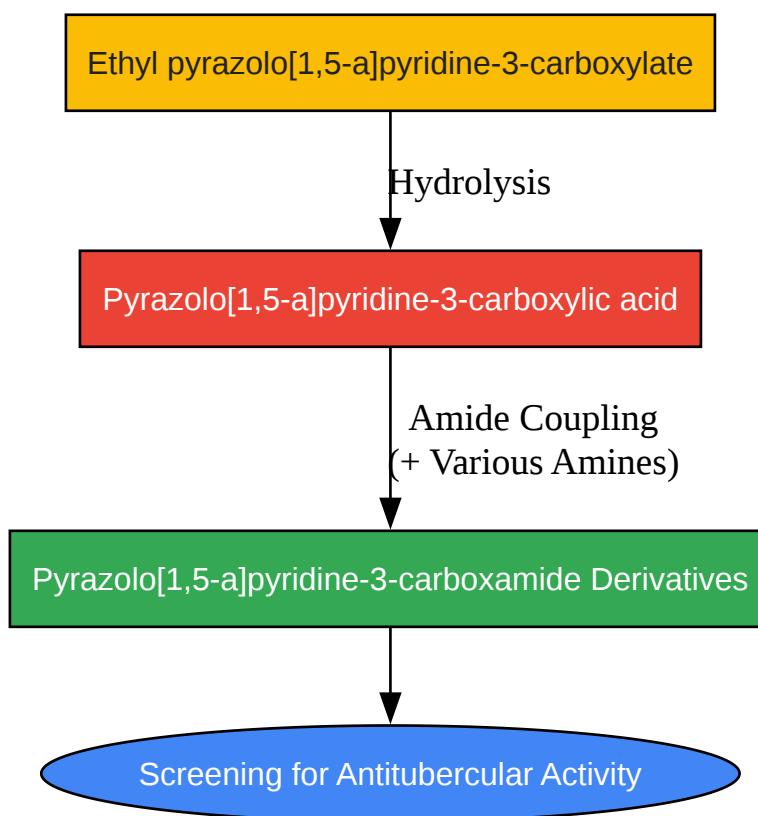
- Suspend 1-aminopyridinium iodide and potassium carbonate in a suitable solvent (e.g., DMF).
- To this suspension, add ethyl propiolate dropwise at room temperature.
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate**.

Biological Significance and Applications in Drug Discovery

While direct biological activity data for **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate** is not extensively reported, its core scaffold, pyrazolo[1,5-a]pyridine, is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications. This makes the title compound a crucial building block for the synthesis of more complex and potent drug candidates.

Role as an Intermediate in Antitubercular Agents

Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potent antitubercular agents.^{[2][4][5][6]} **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate** serves as a key intermediate in the synthesis of these carboxamides. The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of candidate compounds for screening against *Mycobacterium tuberculosis*.



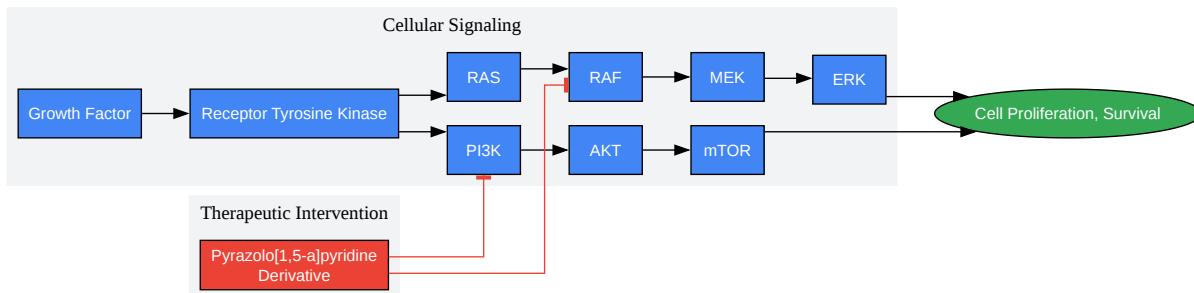
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Figure 2: Workflow for the synthesis and screening of antitubercular agents.

Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core is also a prominent feature in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.^{[7][8][9][10]} Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in disease pathogenesis. Derivatives of **Ethyl pyrazolo[1,5-a]pyridine-3-**

carboxylate can be synthesized and evaluated for their ability to inhibit specific kinases involved in cancer-related signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.



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Figure 3: General representation of kinase signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives.

Safety and Handling

Standard laboratory safety precautions should be taken when handling **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate**. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it readily accessible for the generation of diverse libraries of compounds. The demonstrated biological activity of its derivatives, particularly as antitubercular agents and kinase inhibitors, underscores the importance of the pyrazolo[1,5-a]pyridine scaffold in the

development of novel therapeutics. This technical guide provides a solid foundation for researchers to utilize **Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate** in their ongoing and future research endeavors.

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